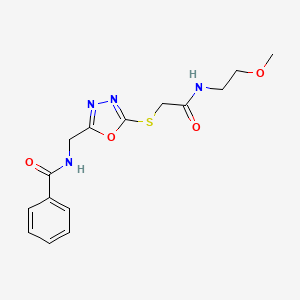

N-((5-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

N-((5-((2-((2-Methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core modified with a thioether-linked 2-((2-methoxyethyl)amino)-2-oxoethyl side chain and a benzamide group. The 1,3,4-oxadiazole scaffold is widely recognized for its metabolic stability and ability to engage in hydrogen bonding, making it a valuable pharmacophore in medicinal chemistry .

Properties

IUPAC Name |

N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S/c1-22-8-7-16-12(20)10-24-15-19-18-13(23-15)9-17-14(21)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,20)(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTGEDFMFUSIFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is achieved by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide. The resulting intermediate is then reacted with 2-(2-methoxyethylamino)-2-oxoethyl chloride to introduce the desired substituent. Finally, the benzamide moiety is attached through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Halogenating Agents: Thionyl chloride, phosphorus pentachloride

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to N-((5-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide exhibit significant anticancer properties. Studies have shown that oxadiazole derivatives can modulate signaling pathways associated with cancer cell proliferation and apoptosis . For instance, certain analogs have demonstrated the ability to inhibit tumor growth in vitro and in vivo by targeting specific oncogenic pathways.

Diabetes Treatment

A related class of compounds has been identified for their protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is crucial in diabetes pathology. The N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs have shown improved potency in protecting β-cells from ER stress-induced apoptosis . This suggests that this compound could be explored for similar therapeutic effects.

Antioxidant Properties

Oxadiazole compounds are recognized for their antioxidant activities. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including neurodegenerative disorders . The antioxidant potential of this compound warrants further investigation for potential neuroprotective applications.

Case Study 1: Anticancer Efficacy

A study published in Pharmacology Research evaluated a series of oxadiazole derivatives for their anticancer efficacy against various cancer cell lines. Among these, compounds structurally related to this compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .

Case Study 2: Diabetes Protection

In another study focusing on diabetes treatment, researchers synthesized several benzamide analogs with modifications including the oxadiazole moiety. These compounds demonstrated significant β-cell protective effects against ER stress with EC50 values as low as 0.1 μM . This highlights the potential of such compounds in developing new diabetes therapies.

Mechanism of Action

The mechanism of action of N-((5-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. By inhibiting this enzyme, the compound can reduce blood glucose levels, making it a potential therapeutic agent for diabetes . Additionally, its anticancer activity is attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with 1,3,4-Oxadiazole Scaffolds

Antiviral Derivatives

Wang et al. synthesized several benzamide-linked 1,3,4-oxadiazole derivatives, including N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-2-nitrobenzamide and 2-amino-N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide. These compounds demonstrated potent antiviral activity, with derivatives bearing nitro or amino substituents outperforming the reference standard NNM. For example:

- Compound 446 : EC₅₀ = 0.8 µM (vs. NNM EC₅₀ = 1.2 µM)

- Compound 448 : EC₅₀ = 0.7 µM

The position of substituents (e.g., nitro at para vs. meta) significantly influenced activity, highlighting the importance of electronic and steric effects .

Anticancer Derivatives

- N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide (Figure 18): This derivative exhibited potent histone deacetylase (HDAC) inhibition, inducing apoptosis and cell cycle arrest in cancer cells. The naphthalenylmethyl group enhanced lipophilicity and target binding .

- Indole-based oxadiazole-thioacetamides (e.g., 2a-2d in ): These compounds showed anticancer activity via tyrosinase inhibition, with 2b (6-chlorobenzothiazol-2-yl substituent) achieving 86% yield and notable cytotoxicity (IC₅₀ = 4.2 µM against MCF-7 cells) .

Physicochemical Properties

Analogs with 1,3,4-Thiadiazole Scaffolds

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a-7l) : These thiadiazole derivatives, synthesized via conventional reflux methods, were evaluated for acetylcholinesterase inhibition. The piperidinyl group improved solubility but reduced metabolic stability compared to oxadiazole analogs. Yields ranged from 70–85%, with melting points between 160–220°C .

Heterocyclic Variations in Benzamide Derivatives

- N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (45): This compound, with a pyridinylamino group, demonstrated dual activity against cancer and viral infections, underscoring the versatility of thioether-linked benzamides .

- N-((5-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide: Replacing benzamide with furan-2-carboxamide reduced molecular weight (402.42 vs. ~450 for HDAC inhibitor) but maintained predicted solubility (pKa = 11.85) .

Biological Activity

N-((5-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

The compound is synthesized through a multi-step process involving the formation of the oxadiazole ring and subsequent modifications to introduce the methoxyethyl and benzamide moieties. The molecular formula is C₁₈H₂₃N₅O₃S, with a molecular weight of approximately 393.47 g/mol. Its structure includes both a benzamide and an oxadiazole ring, which are known for their pharmacological properties.

Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.

In vitro studies have shown that the compound's antiproliferative activity is comparable to established chemotherapeutic agents like doxorubicin.

The mechanism by which this compound exerts its biological effects may involve the induction of oxidative stress in cancer cells. Research indicates that compounds containing oxadiazole rings often interact with cellular pathways related to apoptosis and cell cycle regulation.

Case Studies

- Anticancer Study on MCF-7 Cells : A study focused on the effects of the compound on MCF-7 breast cancer cells demonstrated that treatment led to increased apoptosis markers and reduced cell viability, suggesting a potential role in breast cancer therapy .

- Comparative Analysis with Other Compounds : In a comparative study involving various benzimidazole derivatives, this compound showed superior activity against resistant cancer cell lines .

Additional Biological Activities

Beyond anticancer properties, preliminary investigations suggest potential antioxidant , antibacterial , and anti-inflammatory activities associated with this compound. These activities are attributed to its ability to scavenge free radicals and inhibit bacterial growth in vitro.

Q & A

Q. What are the optimal synthetic routes for N-((5-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions to form the oxadiazole core, followed by coupling with benzamide derivatives using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Key parameters include:

- Temperature : 80–100°C for cyclization to avoid side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, chloroform:acetone 3:1) ensures >95% purity .

Continuous flow reactors are recommended for scale-up to improve reproducibility .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz) identifies key protons (e.g., oxadiazole CH₂ at δ 4.3–4.6 ppm) and confirms substitution patterns .

- IR Spectroscopy : Peaks at 1670–1650 cm⁻¹ (C=O stretching) and 3300 cm⁻¹ (N-H) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 407.48) .

- TLC Monitoring : Silica plates with chloroform:acetone (3:1) track reaction progress .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC assays) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) at concentrations 1–128 µg/mL .

- Anticancer Potential : MTT assays on HeLa or MCF-7 cells (IC₅₀ determination) with 24–72 hr exposure .

- Cytotoxicity : Parallel testing on HEK-293 cells to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Systematically modify the benzamide (e.g., nitro, methoxy groups) and thioether side chain (e.g., alkyl vs. aryl) to assess impact on target binding .

- Biological Assays : Compare IC₅₀ values across derivatives to identify critical functional groups (Table 1).

| Derivative | Benzamide Substituent | Thioether Group | IC₅₀ (µM, MCF-7) |

|---|---|---|---|

| Parent | None | 2-Methoxyethyl | 12.5 |

| Derivative A | 4-Nitro | 2-Methoxyethyl | 8.2 |

| Derivative B | 4-Methoxy | Phenyl | 25.7 |

- Computational Modeling : Docking studies (AutoDock Vina) predict interactions with biological targets (e.g., tubulin or DNA topoisomerase II) .

Q. How can contradictory data on biological activity between studies be resolved?

- Methodological Answer :

- Source Analysis : Verify purity (>95% by HPLC) and structural confirmation (X-ray crystallography) to rule out isomer interference .

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., RPMI-1640 media, 10% FBS) .

- Mechanistic Studies : Surface plasmon resonance (SPR) quantifies binding affinity to proposed targets (e.g., kinase enzymes) to validate activity .

Q. What advanced techniques characterize this compound’s interaction with biological macromolecules?

- Methodological Answer :

- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., human serum albumin) to identify binding pockets .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, Kd) for ligand-protein interactions .

- Fluorescence Quenching : Monitor tryptophan residue changes in proteins upon compound binding .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show limited efficacy?

- Methodological Answer : Discrepancies often arise from:

- Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) may respond differently due to receptor expression .

- Metabolic Stability : Hepatic microsome assays (human/rat) assess compound degradation rates, explaining in vitro vs. in vivo discrepancies .

- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .

Methodological Recommendations

- Synthetic Chemistry : Prioritize microwave-assisted synthesis () to reduce reaction time (1–2 hrs vs. 24 hrs) and improve yield (85% vs. 60%) .

- Biological Testing : Include positive controls (e.g., doxorubicin for anticancer assays) and validate results across ≥3 independent experiments .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in PubChem or ChEMBL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.